molecular formula C18H27NO7S B12284773 N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate

Cat. No.: B12284773
M. Wt: 401.5 g/mol
InChI Key: JIEKUIWRCLMXBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate typically involves the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by esterification with ethyl alcohol and subsequent tosylation with 4-methylbenzenesulfonyl chloride . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted with other nucleophiles.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate is used in:

    Organic Synthesis: As a building block for more complex molecules.

    Biological Studies: In the synthesis of peptides and proteins.

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Industrial Applications: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group of L-homoserine, allowing for selective reactions at other functional groups. The tosylate group is a good leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-serine Methyl Ester
  • D-Serine, N-[(1,1-Dimethylethoxy)carbonyl]-, Methyl Ester, 4-Methylbenzenesulfonate
  • D-Norleucine, N-[(1,1-Dimethylethoxy)carbonyl]-, Methyl Ester

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate is unique due to its specific combination of functional groups, which allows for selective reactions and protection of the amino group in synthetic procedures .

Properties

Molecular Formula

C18H27NO7S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)

InChI Key

JIEKUIWRCLMXBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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